4-Ethyl-3,3-difluoropyrrolidine
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Overview
Description
4-Ethyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,3-difluoropyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine. For example, the reaction of 4-ethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium cyanide, or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
4-Ethyl-3,3-difluoropyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: Fluorinated pyrrolidines are often explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals, materials, and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors, leading to increased potency and selectivity. The compound may also modulate the activity of specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
3,3-Difluoropyrrolidine: A closely related compound with similar structural features but without the ethyl group.
4-Methyl-3,3-difluoropyrrolidine: Another analog with a methyl group instead of an ethyl group.
3,3-Difluoro-2-pyrrolidinone: A fluorinated pyrrolidinone derivative with distinct chemical properties.
Uniqueness: 4-Ethyl-3,3-difluoropyrrolidine stands out due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties
Biological Activity
4-Ethyl-3,3-difluoropyrrolidine is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its unique structural and electronic properties. This compound, characterized by the presence of two fluorine atoms and an ethyl group, exhibits a range of biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H12F2N, with a molecular weight of 135.15 g/mol. The compound's structure significantly influences its chemical reactivity and biological activity due to the steric effects introduced by the ethyl group and the electron-withdrawing nature of the fluorine atoms.
The mechanism of action for this compound involves its interaction with specific molecular targets such as proteins and enzymes. The fluorine atoms enhance its binding affinity to these targets, which may lead to increased potency and selectivity in pharmacological contexts. The compound has been studied for its potential to modulate various biological pathways, contributing to its therapeutic effects.
Biological Activity
Antiviral Activity:
Research indicates that this compound may exhibit antiviral properties. Its structural characteristics allow it to interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
Anticancer Activity:
The compound has shown promise in anticancer studies. Its ability to inhibit specific enzymes involved in cancer cell proliferation can potentially lead to the development of novel anticancer therapies .
Anti-inflammatory Effects:
Studies have suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in conditions characterized by excessive inflammation .
Case Studies and Experimental Results
- In Vitro Studies:
- Animal Models:
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,3-Difluoropyrrolidine | Lacks the ethyl group at the 4-position | Lower binding affinity; less potent |
4-Methyl-3,3-difluoropyrrolidine | Contains a methyl group instead of an ethyl group | Similar activity but different steric effects |
3,3-Difluoro-2-pyrrolidinone | A pyrrolidinone derivative | Distinct reactivity; lower biological activity |
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
4-ethyl-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-2-5-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI Key |
DBQLMQZOPIULKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1(F)F |
Origin of Product |
United States |
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